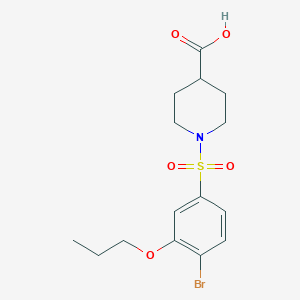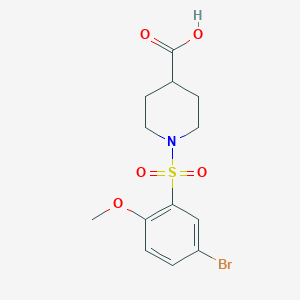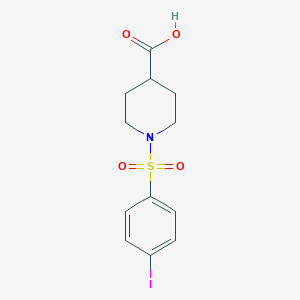![molecular formula C16H24N2O4S B513085 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942771-26-8](/img/structure/B513085.png)
1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains an ethoxy group and a benzenesulfonyl group, which could potentially contribute to its reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the types of bonds and functional groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The piperazine ring, for example, is often involved in reactions with acids and bases . The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect its solubility in different solvents. Similarly, the size and shape of the molecule can influence its boiling and melting points.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of piperazine derivatives have been synthesized and characterized, demonstrating the chemical versatility and potential of compounds similar to "1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one" in drug discovery and development. These compounds are often characterized through spectral analysis and evaluated for their potential biological activities, highlighting the importance of structural variation in medicinal chemistry (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Enzyme Inhibition and Drug Metabolism
Studies on compounds with similar structures have explored their metabolism and interaction with enzymes like Cytochrome P450. These investigations provide insights into the metabolic pathways and potential drug-drug interactions, which are crucial for the development of safe and effective medications (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Crystal Structure and Molecular Analysis
Research has also focused on the crystal structure and Hirshfeld surface analysis of novel piperazine derivatives. Such studies are vital for understanding the molecular interactions and stability of potential pharmaceutical compounds, contributing to the design of drugs with optimal efficacy and minimized side effects (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Antimicrobial and Antifungal Activities
The synthesis of new derivatives often includes screening for antimicrobial and antifungal activities, offering potential leads for the development of new antibiotics and antifungals. Such research is crucial in the context of increasing antibiotic resistance and the need for new effective treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anti-Cancer Activity
Compounds similar to "1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one" have been investigated for their potential anti-cancer activities. The mechanism of action often involves the induction of apoptosis in cancer cells or inhibition of cancer cell proliferation, underscoring the potential of such compounds in cancer therapy (Keefer, 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity . These changes suggest that the compound may induce apoptosis, or programmed cell death, in cells where it is active.
Biochemical Pathways
The inhibition of PARP leads to the disruption of several biochemical pathways. One of the most significant is the DNA repair pathway. By inhibiting PARP, the compound prevents the repair of single-strand DNA breaks. This can lead to the accumulation of DNA damage and ultimately, cell death .
Result of Action
The compound has been shown to exhibit moderate to significant efficacy against human breast cancer cells . The IC50 value of the compound was found to be 18 μM, indicating that it is relatively potent .
Safety and Hazards
Zukünftige Richtungen
The study of new and complex organic compounds like this one is a crucial part of advancing fields like medicinal chemistry and drug discovery. Future research could involve synthesizing the compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .
Eigenschaften
IUPAC Name |
1-[4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-15-11-16(13(3)10-12(15)2)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVRAYLRTRZTJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(2-hydroxyethyl)[(4-bromo-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513003.png)
![Bis(2-hydroxyethyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513004.png)
![Bis(2-hydroxyethyl)[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513007.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)
![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513013.png)
amine](/img/structure/B513015.png)
amine](/img/structure/B513018.png)





![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)